Compound Description: 6-(4-Aminophenyl)-3(2H)-pyridazinone is a pyridazinone derivative investigated for its cardiovascular properties. []
Relevance: This compound shares the core pyridazinone structure with 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. The primary structural difference lies in the substituent at the 6-position. While 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone features two 4-methoxyphenyl groups at the 4- and 6-positions, this compound has a 4-aminophenyl group at the 6-position. This structural comparison provides insights into the impact of substituents on the potential cardiovascular activities of pyridazinone derivatives. []
6-(4-Aminophenyl)-5-methyl-3(2H)-pyridazinone
Compound Description: 6-(4-Aminophenyl)-5-methyl-3(2H)-pyridazinone is another pyridazinone derivative explored for its potential in treating cardiovascular conditions. []
6-(4-Acetamidophenyl)-3(2H)-pyridazinone
Compound Description: This pyridazinone derivative, 6-(4-Acetamidophenyl)-3(2H)-pyridazinone, is studied for its potential role in addressing cardiovascular issues. []
Relevance: This compound and 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone belong to the same family of pyridazinone derivatives. The key difference lies in the substituent at the 6-position of the pyridazinone ring. The related compound bears a 4-acetamidophenyl group at this position, while 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has two 4-methoxyphenyl groups at the 4- and 6- positions. This structural comparison is vital for investigating the specific contributions of various substituents to the potential cardiovascular effects exhibited by these pyridazinone-based compounds. []
Compound Description: 6-(4-Acetamido-2-methoxyphenyl)-3(2H)-pyridazinone is a pyridazinone compound included in studies focusing on potential cardiovascular applications. []
6-(2-Aminophenyl)-3(2H)-pyridazinone
Compound Description: 6-(2-Aminophenyl)-3(2H)-pyridazinone is a pyridazinone-based compound investigated for its potential role in cardiovascular therapies. []
6-phenyl-3(2H)-pyrazinone
Compound Description: 6-Phenyl-3(2H)-pyrazinone is a pyrazinone derivative studied for its potential cardiovascular properties. []
Relevance: Though structurally similar to 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, this compound belongs to the pyrazinone class. The key difference between pyridazinones and pyrazinones lies in the presence of one nitrogen atom in the six-membered ring of pyrazinones, as opposed to two nitrogen atoms in pyridazinones. Furthermore, this compound has a phenyl group at the 6-position, while 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has two 4-methoxyphenyl groups at the 4- and 6-positions and a dihydropyridazinone ring. Despite these distinctions, the similarities in their structures and areas of study highlight the broader interest in nitrogen-containing heterocyclic compounds for cardiovascular therapies. []
6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
Compound Description: 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone is a dihydropyridazinone derivative examined for its potential cardiovascular applications. []
Relevance: This compound and 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone belong to the same class of dihydropyridazinone derivatives and share a close structural resemblance. The primary difference lies in the substituent at the 6-position, where this compound bears a 4-aminophenyl group while 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has a 4-methoxyphenyl group. This comparison is crucial for discerning how subtle variations in the substituents, such as the presence or absence of a methoxy group, can influence the biological activities and potential therapeutic applications of dihydropyridazinone compounds, especially in the context of cardiovascular diseases. []
Compound Description: (R)-(-)-6[4-(3-Bromopropionamido)phenyl]-4,5-dihydro-5-methyl-3(2H)-pyridazinone is a chiral dihydropyridazinone derivative investigated for its cardiovascular properties. []
Relevance: This compound shares a structural similarity with 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, both containing the dihydropyridazinone core. The key distinctions lie in the substituents. This compound features a [4-(3-bromopropionamido)phenyl] group at the 6-position and a methyl group at the 5-position, while 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has two 4-methoxyphenyl groups at the 4- and 6-positions, and no substituent at the 5-position. The study of these structural analogs provides insights into the relationship between specific substituents on the dihydropyridazinone ring and their potential cardiovascular effects. []
Compound Description: (R)-(-)-6-(4-Ammoniophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (-)-tartrate-dichloromethane-methanol (1/1/1) is a salt form of a chiral dihydropyridazinone derivative. This compound is studied for its potential in cardiovascular therapies. []
Relevance: This compound shares the core dihydropyridazinone structure with 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone but exhibits distinct substituents. It features a (4-ammoniophenyl) group at the 6-position and a methyl group at the 5-position, whereas 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has two 4-methoxyphenyl groups at the 4- and 6-positions and lacks a 5-methyl substituent. This structural comparison within the dihydropyridazinone family is essential for understanding the influence of different substituents on their biological activities, particularly in the context of cardiovascular applications. []
4,5-dihydro-6-methyl-3(2H)-pyridazinone
Compound Description: 4,5-Dihydro-6-methyl-3(2H)-pyridazinone is a simple dihydropyridazinone derivative. It serves as a fundamental structure for developing more complex analogs with potential therapeutic applications. []
Relevance: This compound and 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone belong to the dihydropyridazinone class. The structural difference lies in the substituents. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone is a simpler molecule with only a methyl group at the 6-position, while the target compound has larger, 4-methoxyphenyl groups at the 4- and 6-positions. This comparison helps in understanding how modifications to the dihydropyridazinone scaffold, particularly the addition of bulky aromatic substituents, can potentially influence the compound's properties and biological activity. []
Compound Description: Pimobendan is a benzimidazole-pyridazinone compound recognized for its potent cardiovascular effects. It acts as a non-adrenergic, non-glycoside inotropic drug with vasodilator activities. Pimobendan's dual mechanism involves increasing the calcium sensitivity of cardiac myofilaments and inhibiting phosphodiesterase. [, ]
Relevance: Pimobendan shares a significant structural similarity with 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, as both compounds contain the dihydropyridazinone ring system. The key structural difference is the presence of a [2-(4-methoxyphenyl)-1H-benzimidazol-5-yl] substituent at the 6-position of the dihydropyridazinone ring in Pimobendan, while the target compound has a 4-methoxyphenyl group at both the 4- and 6-positions. This structural comparison highlights the importance of the benzimidazole moiety in Pimobendan for its potent cardiovascular activities. [, ]
Compound Description: Sulmazole, a benzimidazole derivative, is a positive inotropic drug that enhances cardiac contractility. It also exhibits vasodilating properties and a slight effect on heart rate. []
Relevance: While Sulmazole doesn't directly contain the pyridazinone ring system found in 4,6-bis(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, it's relevant due to its classification as a benzimidazole derivative. This shared chemical class, along with its positive inotropic and vasodilating effects, makes it a relevant compound for comparison, especially considering the structural similarities and cardiovascular activities of Pimobendan, another benzimidazole derivative with a dihydropyridazinone moiety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.